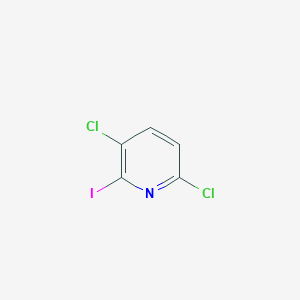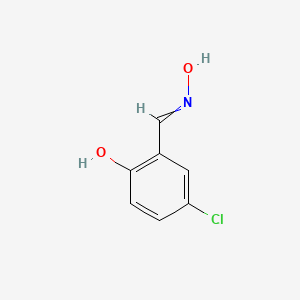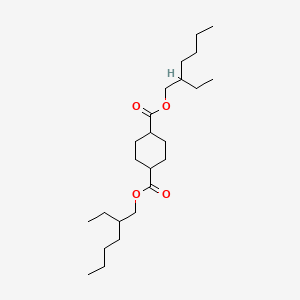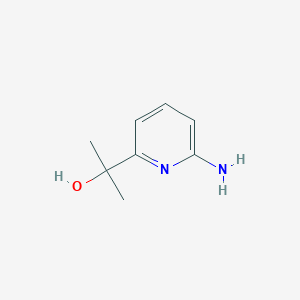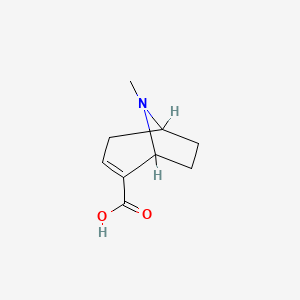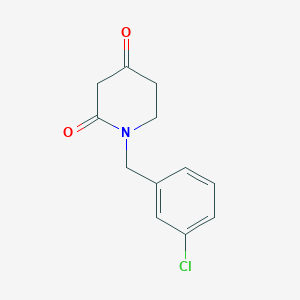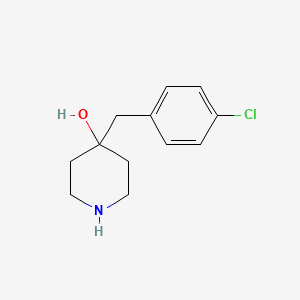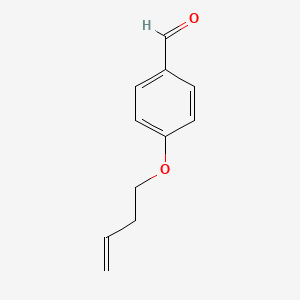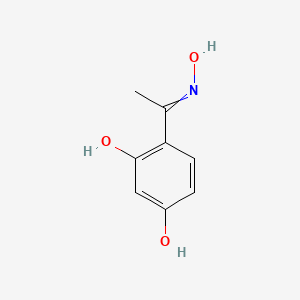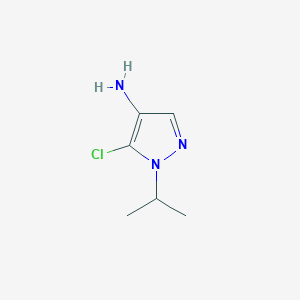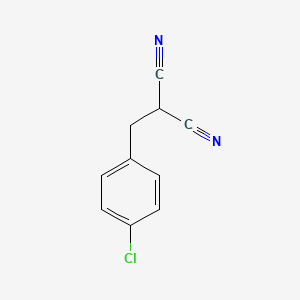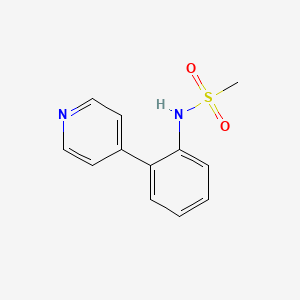
N-(2-pyridin-4-ylphenyl)methanesulfonamide
Overview
Description
N-(2-pyridin-4-ylphenyl)methanesulfonamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-4-ylphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridyl group is coupled with a halogenated phenyl sulfone under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-4-ylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various sulfone and amine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2-pyridin-4-ylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its anti-inflammatory and antimicrobial properties. It has shown promise in the development of selective COX-2 inhibitors, which are used to treat pain and inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-pyridin-4-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The sulfonyl group plays a crucial role in the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Another COX-2 inhibitor with similar structural features.
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Uniqueness
N-(2-pyridin-4-ylphenyl)methanesulfonamide stands out due to its unique combination of a pyridyl and phenyl sulfone moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-17(15,16)14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9,14H,1H3 |
InChI Key |
CMBQHYPKNXJEFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
